A-443654

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

A-443654 se sintetiza a través de un proceso químico de múltiples pasos. La síntesis normalmente implica la formación de intermediarios clave, seguidos de su acoplamiento y posteriores modificaciones de grupos funcionales. La ruta sintética exacta y las condiciones de reacción pueden variar, pero generalmente incluyen los siguientes pasos:

Formación del intermediario Indol: La síntesis comienza con la preparación de un intermediario indol a través de una reacción de síntesis de indol de Fischer.

Reacción de acoplamiento: El intermediario indol luego se acopla con un derivado de piridina en condiciones básicas para formar la estructura principal de this compound.

Métodos de producción industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio, garantizando al mismo tiempo un alto rendimiento y pureza. Esto normalmente requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, así como el uso de técnicas de purificación avanzadas como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

A-443654 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound, lo que podría alterar su actividad.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Reactivos como los haluros de alquilo y los nucleófilos se utilizan en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Cancer Research

A-443654 has been extensively studied for its role in cancer biology, particularly due to its ability to inhibit AKT, a key player in cell survival and proliferation pathways.

Case Studies

- Breast Cancer : Research indicates that this compound can effectively target breast cancer stem cells, suggesting its potential utility in overcoming treatment resistance associated with these cells .

- Neoplastic Transformation : Studies have demonstrated that this compound influences chemically induced neoplastic transformation, providing insights into its role as a therapeutic agent in cancer prevention and treatment .

Neurodegenerative Diseases

This compound has also been investigated for its therapeutic potential in neurodegenerative conditions, particularly Parkinson's disease.

Case Studies

- Parkinson's Disease Models : In preclinical models, this compound demonstrated the ability to lower α-synuclein levels and improve neuronal health. This was evidenced by its effects on autophagy markers and endoplasmic reticulum stress pathways, indicating a multifaceted approach to neuroprotection .

Potential for Personalized Medicine

This compound's specificity for the AKT pathway positions it as a promising candidate for personalized medicine approaches in oncology and neurology. The ability to tailor treatments based on individual tumor profiles or genetic predispositions could enhance therapeutic efficacy while minimizing adverse effects.

Data Summary Table

Mecanismo De Acción

A-443654 ejerce sus efectos uniéndose al sitio de unión al ATP de las quinasas AKT, inhibiendo así su actividad. Esta inhibición evita la fosforilación y activación de las dianas aguas abajo involucradas en las vías de supervivencia y proliferación celular. El mecanismo de acción del compuesto implica la interrupción de la regulación de retroalimentación de AKT, lo que lleva a la hiperfosforilación en los sitios reguladores (Thr308 y Ser473) .

Comparación Con Compuestos Similares

A-443654 es único por su alta selectividad y potencia contra las tres isoformas de AKT (AKT1, AKT2 y AKT3). Los compuestos similares incluyen:

Triptolida: Otro inhibidor potente con aplicaciones en la terapia del cáncer.

OTS-167: Conocido por su eficacia en la orientación de las células madre del cáncer.

This compound destaca por su inhibición específica de las quinasas AKT y su amplia aplicabilidad en diversos campos de investigación.

Actividad Biológica

A-443654 is a potent ATP-competitive inhibitor of the protein kinase Akt, which plays a critical role in various cellular processes, including metabolism, proliferation, and survival. This compound has garnered attention for its diverse biological activities, particularly in cancer research and neurodegenerative diseases.

This compound inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) and has demonstrated a unique ability to induce paradoxical hyperphosphorylation of Akt at Thr308 and Ser473 sites. This phenomenon occurs despite the inhibition of Akt's kinase activity, suggesting that this compound disrupts feedback regulation within the PI3K/Akt/mTOR signaling pathway. The hyperphosphorylation can be attributed to two potential mechanisms:

- Extrinsic Feedback : Inhibition of upstream kinases that normally regulate Akt phosphorylation.

- Intrinsic Mechanism : Direct binding of this compound to Akt's ATP-binding site, which triggers hyperphosphorylation independent of pathway feedback effects .

Inhibition of α-Synuclein Expression

Recent studies have highlighted the potential of this compound in reducing α-synuclein expression, which is significant in the context of Parkinson's disease (PD). A high-throughput screening identified this compound as a potent inhibitor of SNCA expression in cellular models. Specifically:

- In HEK-293 cells with expanded ATXN2 repeats, this compound treatment normalized SNCA mRNA levels and reduced α-synuclein monomers and oligomers.

- The compound also restored autophagy and endoplasmic reticulum (ER) stress markers, indicating its role in mitigating cellular stress associated with α-synuclein accumulation .

Effects on Cancer Cells

This compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. The compound increases the expression of pro-apoptotic proteins such as PUMA and NOXA while decreasing MCL-1 levels, suggesting its potential as a therapeutic option for CLL. Notably, these effects occur independently of TP53 status, indicating a broad applicability across different genetic backgrounds in cancer .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Case Studies

- Parkinson's Disease Model : In a study utilizing iPSC-derived dopaminergic neurons from patients with SNCA triplication, treatment with 0.1 μM this compound significantly reduced α-synuclein monomer levels by over threefold after 48 hours .

- Chronic Lymphocytic Leukemia : In CLL models, this compound induced apoptosis through modulation of apoptotic pathways, demonstrating its therapeutic potential beyond solid tumors .

Propiedades

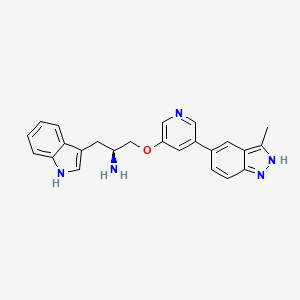

IUPAC Name |

(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTBGJGMTBHQTM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436347 | |

| Record name | A-443654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552325-16-3 | |

| Record name | A-443654 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-443654 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of A-443654?

A1: this compound is a potent and selective inhibitor of Akt kinases, specifically targeting the ATP-binding pocket of Akt1, Akt2, and Akt3. [, , , ]

Q2: How does this compound inhibit Akt kinases?

A2: this compound competitively binds to the ATP-binding site of Akt kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [, , ]

Q3: What is the significance of Akt kinases in cancer?

A3: Akt kinases play a central role in cellular growth, survival, metabolism, and angiogenesis, processes frequently dysregulated in cancer. [, , ]

Q4: What are the downstream consequences of this compound-mediated Akt inhibition?

A4: this compound inhibits Akt-dependent signal transduction, leading to:

- Reduced cell proliferation: by inducing cell cycle arrest at the G2/M phase. [, ]

- Increased apoptosis: through activation of caspase cascades and modulation of Bcl-2 family proteins. [, , ]

- Decreased tumor growth: observed both in vitro and in vivo models. [, ]

Q5: Does this compound impact other signaling pathways besides Akt?

A5: While highly selective for Akt, this compound has been shown to indirectly influence other signaling pathways, including:

- mTOR pathway: Inhibition of Akt by this compound can lead to modulation of mTORC1 and mTORC2 activity. [, , ]

- Aurora A kinase: this compound can indirectly downregulate Aurora A kinase expression, contributing to its anti-proliferative effects. []

Q6: this compound has been observed to cause paradoxical Akt hyperphosphorylation. What is the mechanism behind this observation?

A6: Although this compound inhibits Akt kinase activity, it also induces a conformational change in Akt that renders it resistant to dephosphorylation by phosphatases. This resistance leads to the accumulation of phosphorylated Akt even in the presence of the inhibitor. [, , ]

Q7: What structural modifications of this compound have been explored?

A7: Researchers have synthesized analogs of this compound, exploring modifications to the indazole moiety, to develop analog-sensitive versions of Akt for chemical genetic studies. This approach enables the selective inhibition of specific Akt isoforms to dissect their individual functions. [, ]

Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?

A8: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:

- Hematological malignancies: T-cell acute lymphoblastic leukemia (T-ALL) [, ] and chronic lymphocytic leukemia (CLL) [, ]

- Solid tumors: Glioblastoma [], breast cancer [], rhabdomyosarcoma, and neuroblastoma [].

Q9: Has this compound shown efficacy in combination therapies?

A9: Yes, synergistic effects have been observed when this compound is combined with:

- DNA-damaging agents: such as doxorubicin, cisplatin, and melphalan. [, , , ]

- mTOR inhibitors: such as rapamycin. [, ]

Q10: What are the limitations of this compound as a potential therapeutic agent?

A10: Despite promising preclinical data, this compound exhibits a narrow therapeutic window, with efficacy achieved at doses close to the maximally tolerated dose. This narrow window is primarily attributed to metabolic toxicities, including hyperglycemia and weight loss. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.